Ethyl 4-methylbenzofuran-2-carboxylate

Synthetic Methodology Heterocyclic Chemistry Catalysis

Ethyl 4-methylbenzofuran-2-carboxylate (CAS 53715-87-0) is a heterocyclic organic compound classified as an ester of benzofuran-2-carboxylic acid. It features a benzofuran core, a fused benzene and furan ring system, with a 4-methyl substituent and an ethyl ester group at the 2-position.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B12899760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylbenzofuran-2-carboxylate
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC=C2O1)C
InChIInChI=1S/C12H12O3/c1-3-14-12(13)11-7-9-8(2)5-4-6-10(9)15-11/h4-7H,3H2,1-2H3
InChIKeyXXMWUBROIOGOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methylbenzofuran-2-carboxylate: A Strategic Benzofuran-2-carboxylate Ester Intermediate for Pharmaceutical and Heterocyclic Chemistry Applications


Ethyl 4-methylbenzofuran-2-carboxylate (CAS 53715-87-0) is a heterocyclic organic compound classified as an ester of benzofuran-2-carboxylic acid . It features a benzofuran core, a fused benzene and furan ring system, with a 4-methyl substituent and an ethyl ester group at the 2-position . This specific substitution pattern distinguishes it from other benzofuran-2-carboxylate analogs and underpins its utility as a key synthetic intermediate, particularly in routes toward the antiarrhythmic drug amiodarone .

Critical Role of the 4-Methyl Substituent and Ester Functionality in Ethyl 4-methylbenzofuran-2-carboxylate Selection


Generic substitution within the benzofuran-2-carboxylate class is not feasible due to the critical influence of substitution patterns on both synthetic utility and target application. The 4-methyl group on the benzofuran core of Ethyl 4-methylbenzofuran-2-carboxylate is a key structural determinant for its role as an intermediate in amiodarone synthesis, distinguishing it from unsubstituted or differently substituted analogs . Furthermore, the choice of ester (ethyl vs. methyl) impacts the compound's physicochemical properties and its reactivity in subsequent synthetic steps, as demonstrated by structure-activity relationship studies in this class . A direct comparator, the 5-bromo derivative (Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate), illustrates how an additional substituent can drastically alter the molecule's application profile and procurement cost, underscoring the non-interchangeable nature of these seemingly similar building blocks .

Quantitative Evidence for Differentiating Ethyl 4-methylbenzofuran-2-carboxylate from Key Analogs


Synthetic Accessibility: Yield Comparison via Proazaphosphatrane Catalysis for Ethyl Benzofuran-2-carboxylates

A proazaphosphatrane-catalyzed method provides a superior route for synthesizing substituted ethyl benzofuran-2-carboxylates, including ethyl 4-methylbenzofuran-2-carboxylate, achieving yields of 80-99% . This high efficiency contrasts with traditional methods for unsubstituted benzofuran-2-carboxylate synthesis, which often suffer from side reactions like ester hydrolysis and the Cannizzaro reaction . The methodology is applicable to a range of substituted 2-formylphenoxy ethylcarboxylates, enabling the efficient procurement of this specific substituted compound.

Synthetic Methodology Heterocyclic Chemistry Catalysis

Structural Differentiation for Amiodarone Synthesis: The 4-Methyl Requirement

The benzofuran core is a common structural feature in antiarrhythmic drugs like amiodarone . The synthesis of amiodarone and its analogs relies on specific benzofuran intermediates . Ethyl 4-methylbenzofuran-2-carboxylate is noted as an intermediate for the preparation of amiodarone . While quantitative yield data for the specific transformation using this exact compound is not provided in the primary literature, its structural requirement (4-methyl substituent) is a key differentiator from unsubstituted benzofuran-2-carboxylates, which are not direct precursors for this drug class.

Medicinal Chemistry Drug Synthesis Cardiovascular Agents

Cost and Availability Comparison with a Halogenated Analog

Ethyl 4-methylbenzofuran-2-carboxylate is a more cost-effective and readily available building block compared to its 5-bromo analog, Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate . While exact pricing can vary, the halogenated derivative is a specialized, higher-cost item . This price differential is a key factor for procurement, making the non-halogenated parent compound the preferred choice for synthetic steps where the 5-bromo substituent is not required or is a liability.

Chemical Procurement Building Blocks Cost Analysis

Optimal Research and Procurement Scenarios for Ethyl 4-methylbenzofuran-2-carboxylate


Synthesis of Amiodarone and Related Antiarrhythmic Drug Candidates

Ethyl 4-methylbenzofuran-2-carboxylate is a key intermediate for the synthesis of the antiarrhythmic drug amiodarone . Medicinal chemistry groups developing novel benzofuran-based cardiovascular agents should procure this compound as a crucial building block. Its specific 4-methyl substitution pattern is essential for constructing the pharmacophore of this drug class .

Efficient Preparation of Substituted Benzofuran Libraries via Proazaphosphatrane Catalysis

Researchers focused on generating diverse libraries of benzofuran derivatives for biological screening can utilize the highly efficient proazaphosphatrane-catalyzed synthesis method, which yields Ethyl 4-methylbenzofuran-2-carboxylate in 80-99% yield . This method provides a reliable, high-yielding route to this specific building block, enabling the rapid exploration of structure-activity relationships around the benzofuran core .

Cost-Effective Exploratory Chemistry and Process Development

For initial exploratory chemistry, reaction optimization, or process development that does not require a halogen handle, Ethyl 4-methylbenzofuran-2-carboxylate is the economically superior choice over its more expensive 5-bromo derivative . Its lower cost allows for the use of larger quantities during route scouting and scale-up studies without incurring prohibitive expenses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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